N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
The compound N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is an ethanediamide derivative featuring a 1,3-thiazole core substituted with methyl and 4-methylphenyl groups at positions 4 and 2, respectively. The ethanediamide moiety is further functionalized with a 4-ethylphenyl group and an ethyl-linked thiazole ring. Thiazole-based compounds are known for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and insecticidal activities .
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-4-17-7-11-19(12-8-17)26-22(28)21(27)24-14-13-20-16(3)25-23(29-20)18-9-5-15(2)6-10-18/h5-12H,4,13-14H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBUYLGBHHGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structure : Contains a 1,3,4-thiadiazole ring substituted with a 4-methylphenyl group and a 4-chlorobenzylidene imine.
- Key Differences : Replaces the ethanediamide group with an imine linkage and substitutes thiadiazole (two nitrogen atoms) for thiazole (one nitrogen).
- Biological Activity : Exhibits insecticidal and fungicidal properties, attributed to the electron-withdrawing chloro group and planar thiadiazole core .
- Synthesis : Formed via condensation reactions between thiadiazole amines and aldehydes, contrasting with the coupling agents (e.g., carbodiimides) used for ethanediamides .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide
- Structure : Features a benzamide-linked thiadiazole with isoxazole and phenyl substituents.
- Key Differences : Replaces the ethanediamide with a benzamide group and introduces an isoxazole ring.
- Spectral Data : IR absorption at 1606 cm⁻¹ (C=O) and 1247–1255 cm⁻¹ (C=S) aligns with the target compound’s expected amide and thiazole vibrations .
S-Alkylated 1,2,4-Triazoles
- Structure : Includes triazole-thione derivatives with sulfonyl and fluorophenyl groups.
- Key Differences : Substitutes triazole for thiazole and emphasizes tautomerism (thione vs. thiol forms).
- Relevance : Demonstrates how sulfur-containing heterocycles influence stability and bioactivity, with IR bands at 1247–1255 cm⁻¹ (C=S) and absence of S-H vibrations (~2500–2600 cm⁻¹) .
Ethanediamide Derivatives
N-(3-Chloro-4-Methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-Methyl[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl]ethyl}Ethanediamide
- Structure : Shares the ethanediamide group and thiazole core but incorporates a fused triazole ring and methoxyphenyl substituent.
- Key Differences : Increased steric bulk from the triazole ring may reduce solubility compared to the target compound’s simpler thiazole .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide
- Structure: Contains a thiazolidinone ring and benzamide group.
Substituent Effects on Bioactivity and Physicochemical Properties
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of substances that may exhibit various biological effects due to its structural characteristics. The presence of thiazole and ethylphenyl groups suggests potential interactions with biological targets, particularly in the realm of pharmacology.
Structural Formula
- Chemical Formula : C₁₈H₂₃N₃S
- Molecular Weight : 317.46 g/mol
The biological activity of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is primarily linked to its interaction with various receptors and enzymes in the body. Specific mechanisms may include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to altered drug metabolism or enhanced therapeutic effects.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Analgesic Properties : Potential pain-relieving effects, possibly through opioid receptor pathways.
- Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells.
Case Studies and Research Findings
- Analgesic Efficacy : A study examining derivatives of thiazole demonstrated significant analgesic activity in animal models, suggesting that this compound may also possess similar properties .
- Antitumor Activity : Research on thiazole-containing compounds indicated their ability to inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents .
- Enzyme Interaction Studies : Investigations into the compound's effect on specific enzymes showed promising results in modulating metabolic pathways, which could enhance drug efficacy .
Comparative Biological Activities
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | High | Significant |
| Thiazole Derivative A | High | Moderate | Moderate |
| Thiazole Derivative B | Low | High | High |
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
